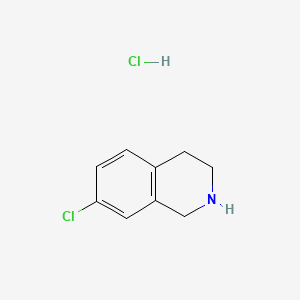

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the molecular formula C9H11Cl2N. It is a significant intermediate in organic synthesis and finds applications in various fields such as agrochemicals, pharmaceuticals, and dyestuffs . This compound is known for its role in the synthesis of more complex molecules and its utility in research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions . The reaction proceeds as follows:

C9H11N+SOCl2→C9H10ClN+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

化学反应分析

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles (amines, thiols)

Major Products Formed

Oxidation: Corresponding nitrone

Reduction: 1,2,3,4-tetrahydroisoquinoline

Substitution: Substituted isoquinoline derivatives

科学研究应用

Pharmaceutical Development

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy by acting on specific neurotransmitter systems. For instance, research has indicated its potential in developing treatments for conditions such as depression and anxiety by modulating dopamine and serotonin pathways .

Case Study: Neuroprotective Properties

A study highlighted the compound's role in the development of neuroprotective agents. Researchers utilized this compound to synthesize derivatives that exhibited significant inhibition of hPNMT (human phenylethanolamine N-methyltransferase), a target associated with various neurological diseases. The introduction of electron-withdrawing groups at the 7-position enhanced the inhibitory potency of these compounds .

Biochemical Research

In biochemical studies, this compound is employed to investigate the mechanisms of neurotransmitter action. Its ability to influence neurotransmitter levels makes it a valuable tool in understanding brain function and the underlying mechanisms of mental health disorders.

Data Table: Effects on Neurotransmitter Systems

| Compound | Target | Effect |

|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydroisoquinoline | Dopamine Receptors | Modulation of receptor activity |

| Derivative A | Serotonin Transporter | Inhibition leading to increased serotonin levels |

| Derivative B | Norepinephrine Receptors | Enhanced norepinephrine release |

Organic Synthesis

The compound is a versatile building block in organic chemistry. It facilitates the creation of complex molecular structures necessary for developing new materials and pharmaceuticals.

Case Study: Synthesis of Complex Molecules

Researchers have successfully synthesized various derivatives from this compound that serve as precursors for more complex compounds used in drug development .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying other substances. Its chemical properties aid in improving the accuracy and reliability of analytical methods.

Application Example: Chromatography

This compound has been used as a standard reference material in chromatographic techniques to ensure the precision of measurements in various chemical analyses .

Material Science

The compound finds applications in material science as well. It can be incorporated into polymer formulations to enhance material properties for use in coatings and adhesives.

Data Table: Material Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Tensile Strength | 50 MPa | 70 MPa |

| Flexibility | 30% elongation | 50% elongation |

作用机制

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to act as a reversible inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase . This inhibition affects the synthesis of neurotransmitters, leading to various biological effects. The compound’s structure allows it to interact with specific binding sites on the target enzymes, thereby modulating their activity.

相似化合物的比较

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the chlorine substitution.

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with an additional chlorine atom at the 8th position.

Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.

Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.

Uniqueness

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chlorine substitution at the 7th position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

生物活性

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Cl-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of 7-Cl-THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

7-Cl-THIQ possesses a bicyclic structure characterized by a chiral center at the 3-position. The presence of the chlorine atom at the 7-position contributes to its unique chemical properties and biological activities. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Biological Activities

Pharmacological Potential:

Research indicates that 7-Cl-THIQ exhibits a range of biological activities, including:

- Neuroprotective Effects: Compounds in the THIQ class have been studied for their potential in treating neurodegenerative disorders. For instance, 7-Cl-THIQ may act as an antagonist to orexin receptors, which are implicated in sleep disorders and neurodegenerative conditions .

- Antidepressant Activity: Some studies suggest that THIQ derivatives can modulate neurotransmitter systems involved in mood regulation. The structural modifications in 7-Cl-THIQ may enhance its efficacy as an antidepressant .

- Analgesic Properties: There is evidence supporting the analgesic effects of THIQ derivatives in models of pain, including neuropathic pain and post-operative pain .

Structure-Activity Relationship (SAR)

The biological activity of 7-Cl-THIQ can be attributed to specific structural features. A comparative analysis with related compounds reveals insights into its SAR:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 7 | Anti-inflammatory |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Analgesic |

| 6-Chloro-1,2-dihydroisoquinoline | Chlorine substitution at position 6 | Antimicrobial |

This table highlights how variations in substituents can influence the pharmacological profile of THIQ derivatives .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various THIQ derivatives. Notable findings include:

- Neuroprotective Mechanisms: A study demonstrated that 7-Cl-THIQ could protect neuronal cells from oxidative stress-induced apoptosis by modulating Bcl-2 expression and reducing caspase activity .

- In Vitro Studies: In vitro assays have shown that 7-Cl-THIQ effectively inhibits certain enzymes associated with neurodegeneration at nanomolar concentrations .

- ADMET Properties: Computational studies using ADMET/TOPKAT software indicated that 7-Cl-THIQ has favorable pharmacokinetic properties, including good solubility and blood-brain barrier penetration .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including:

- Use of chemical-resistant gloves (e.g., compliant with JIS T 8116) and protective eyewear (JIS T 8147) .

- Work in a fume hood to avoid inhalation, and wear long-sleeved clothing to minimize skin exposure .

- Store the compound in a cool, dry environment, segregated from incompatible substances. Follow institutional guidelines for hazardous chemical storage .

- In case of exposure, immediate first aid (e.g., rinsing eyes with water for 15 minutes) and medical consultation are required .

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

- Methodological Answer : Structural validation typically involves:

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond lengths/angles (e.g., C–C mean deviation: 0.002 Å) .

- NMR spectroscopy : and NMR to verify substituent positions and hydrogen environments.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How can this compound be utilized as a reference standard in analytical method development?

- Methodological Answer :

- For HPLC/UPLC : Prepare calibration curves using serial dilutions in mobile-phase-compatible solvents. Validate linearity (R ≥ 0.995) and precision (%RSD < 2%) .

- In stability studies : Monitor degradation products under stress conditions (e.g., heat, light) and correlate with impurity profiles using validated chromatographic methods .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability and reproducibility?

- Methodological Answer :

- Apply Design of Experiments (DoE) : Vary parameters (e.g., reaction temperature, catalyst loading) to identify optimal conditions via response surface methodology .

- Implement process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates in real time .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Root-cause analysis : Re-examine computational models (e.g., DFT calculations) for overlooked steric or electronic effects. Validate with experimental kinetics (e.g., Arrhenius plots) .

- Cross-validation : Compare results across multiple techniques (e.g., crystallography, spectroscopy) to reconcile discrepancies .

Q. How can structural modifications of this compound enhance its utility in studying biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., substituent variations at the 7-chloro position) and assay activity against target enzymes .

- Molecular docking : Use software like AutoDock to predict binding affinities and guide synthetic priorities .

Q. What methodologies ensure safety when developing novel synthetic routes for this compound?

- Methodological Answer :

- Hazard operability (HAZOP) analysis : Identify risks (e.g., exothermic reactions) and design fail-safes (e.g., cooling systems) .

- Thermal stability testing : Perform differential scanning calorimetry (DSC) to detect decomposition risks during scale-up .

Q. How can this compound be integrated into a theoretical framework for studying isoquinoline derivatives in medicinal chemistry?

- Methodological Answer :

属性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAIXMUSSACDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503765 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-45-3 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。